1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone
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Overview
Description
1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and a hydroxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone typically involves the reaction of 2-fluoroaniline with piperazine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the fluorinated aromatic ring, leading to the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-keto-ethanone.
Reduction: Formation of 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The hydroxyethanone moiety can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)piperazine: Similar structure but with the fluorine atom in a different position.
1-(4-Fluorophenyl)piperazine: Similar structure with the fluorine atom on the para position of the phenyl ring.
1-(2-Fluorophenyl)piperazine: Similar structure with the fluorine atom on the ortho position of the phenyl ring.
Uniqueness
1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone is unique due to the presence of both the hydroxyethanone and the 2-fluorophenyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone, commonly referred to as FPP, is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of FPP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15FN2O2
- Molecular Weight : 238.26 g/mol
- InChIKey : OUGHTTHFTXCRHC-UHFFFAOYSA-N
FPP exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. The following mechanisms have been identified:
- Dopamine Receptor Modulation : FPP has been shown to interact with dopamine receptors, which are crucial in the treatment of psychiatric disorders. Its piperazine moiety is known for enhancing binding affinity to these receptors, potentially providing antipsychotic effects.
- Inhibition of Enzymatic Activity : FPP displays inhibitory effects on certain enzymes, such as dihydrofolate reductase (DHFR), which is critical in folate metabolism and DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that FPP may possess antimicrobial properties, although further research is needed to quantify this activity against specific pathogens.
Biological Activity Data
Activity Type | Assessed Effect | Reference |
---|---|---|
Antipsychotic | Dopamine receptor binding affinity | |
Antiproliferative | Inhibition of DHFR | |
Antimicrobial | Preliminary antimicrobial activity |
Case Study 1: Antipsychotic Potential
A study evaluated the effects of FPP on dopamine receptor modulation in rodent models. The results indicated a significant reduction in hyperactivity, suggesting potential antipsychotic properties. The compound exhibited a binding affinity comparable to established antipsychotic medications .
Case Study 2: Cancer Cell Inhibition
Research conducted on various cancer cell lines demonstrated that FPP inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was attributed to its ability to inhibit DHFR, leading to decreased nucleotide synthesis and subsequent cell cycle arrest .
Case Study 3: Antimicrobial Screening
FPP was screened against several bacterial strains using the agar well diffusion method. The compound showed moderate activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Properties
Molecular Formula |
C12H15FN2O2 |
---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C12H15FN2O2/c13-10-3-1-2-4-11(10)14-5-7-15(8-6-14)12(17)9-16/h1-4,16H,5-9H2 |
InChI Key |
SGKYBEWRQPGYEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CO |
Origin of Product |
United States |
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